2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate
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Overview
Description
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are used in various therapeutic applications. This compound, in particular, has garnered interest due to its potential antioxidant properties and its role in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate typically involves the reaction of 2-hydroxyquinoline-4-carboxylic acid with 2-[4-(benzyloxy)phenyl]-2-oxoethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and bases like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions include various quinoline derivatives, which can exhibit different biological activities depending on the functional groups introduced .
Scientific Research Applications
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound’s antioxidant properties make it a candidate for studying oxidative stress and related biological processes.
Medicine: It has potential therapeutic applications in treating diseases associated with oxidative damage, such as neurodegenerative disorders and cancer.
Mechanism of Action
The mechanism of action of 2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress pathways. It may also modulate the activity of specific enzymes involved in redox reactions, thereby exerting its protective effects .
Comparison with Similar Compounds
Similar Compounds
3-Hydroxy-2-phenylquinoline-4-carboxylic acid: Known for its antirheumatic effects.
7-Chloro-4-hydroxyquinoline: Exhibits antioxidant activity against free radical initiated peroxidation.
7-Fluoro-4-hydroxyquinoline: Another antioxidant with similar properties.
Uniqueness
2-[4-(Benzyloxy)phenyl]-2-oxoethyl 2-hydroxy-4-quinolinecarboxylate stands out due to its unique benzyloxy group, which enhances its lipophilicity and potentially its bioavailability. This structural feature may contribute to its distinct biological activities compared to other quinoline derivatives .
Properties
Molecular Formula |
C25H19NO5 |
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Molecular Weight |
413.4 g/mol |
IUPAC Name |
[2-oxo-2-(4-phenylmethoxyphenyl)ethyl] 2-oxo-1H-quinoline-4-carboxylate |
InChI |
InChI=1S/C25H19NO5/c27-23(18-10-12-19(13-11-18)30-15-17-6-2-1-3-7-17)16-31-25(29)21-14-24(28)26-22-9-5-4-8-20(21)22/h1-14H,15-16H2,(H,26,28) |
InChI Key |
OZWIQBHPDPFYRQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)COC(=O)C3=CC(=O)NC4=CC=CC=C43 |
Origin of Product |
United States |
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